1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-6-chloroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-6-5-2-1-4(10)3-12(5)7(9)11-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMUIJRUVBDCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-86-3 | |
| Record name | 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Dibromo 6 Chloroimidazo 1,5 a Pyridine
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine, this technique would provide critical data on bond lengths, bond angles, and torsion angles, defining its exact molecular geometry. The analysis would confirm the planar nature of the fused imidazo[1,5-a]pyridine (B1214698) ring system and the specific orientations of the bromine and chlorine substituents.
A representative data table from such an analysis would typically include:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Analysis of Crystal Packing and Lattice Interactions in Halogenated Imidazo[1,5-a]pyridines
The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. In halogenated aromatic systems, non-covalent interactions such as halogen bonds (Br···N, Br···Cl), π–π stacking between the heterocyclic rings, and C–H···X (where X is a halogen) hydrogen bonds are expected to be the dominant forces governing the supramolecular architecture. The presence and geometry of these interactions are crucial in determining the material's physical properties. Research on related halogenated imidazo[1,5-a]pyridines confirms that the nature and position of the halogen substituents significantly influence the crystal packing arrangement researchgate.net.
Detailed Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman) for Structural Features
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the structural features of a molecule by probing its vibrational modes. The spectra for this compound would exhibit characteristic peaks corresponding to the stretching and bending of specific bonds. Key expected vibrational modes would include C=C and C=N stretching of the aromatic rings, C-H stretching and bending, and vibrations involving the C-Br and C-Cl bonds, which typically appear in the lower frequency "fingerprint" region.
A table summarizing key vibrational modes would look as follows:
| Wavenumber (cm⁻¹) | Assignment | Technique |
| Data not available | Aromatic C-H stretch | IR, Raman |
| Data not available | C=N/C=C ring stretch | IR, Raman |
| Data not available | C-Cl stretch | IR, Raman |
| Data not available | C-Br stretch | IR, Raman |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Visible absorption and fluorescence emission) characterizes the electronic transitions within the molecule. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent, often exhibiting significant intramolecular charge transfer (ICT) character rsc.org. The absorption spectrum would show distinct bands corresponding to π–π* transitions. Upon excitation, the molecule would relax to a lower energy state via fluorescence, and the emission spectrum would provide information on the energy of this transition.
Photophysical Property Determination (Fluorescence Quantum Yields, Stokes Shifts)
Key photophysical properties include the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the Stokes shift, which is the energy difference between the absorption and emission maxima. Halogenation is known to influence these properties, sometimes increasing the quantum yield through structural rigidification or decreasing it via the heavy-atom effect, which promotes intersystem crossing to the triplet state. The imidazo[1,5-a]pyridine scaffold is noted for producing compounds with large Stokes shifts, a desirable property for various optical applications mdpi.comnih.gov.
A summary of photophysical data would be presented as:
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Influence of Halogenation and Molecular Skeleton on Optical Properties
The optical properties of imidazo[1,5-a]pyridine derivatives are significantly influenced by the nature and position of halogen substituents on the molecular skeleton. Halogenation can modulate the electronic properties of the molecule, thereby affecting its absorption and emission characteristics.
The introduction of halogen atoms (F, Cl, Br, I) can alter the photophysical properties of the imidazo[1,5-a]pyridine core through several mechanisms. The heavy-atom effect is a primary factor, where the presence of heavier halogens like bromine and iodine can enhance spin-orbit coupling. This increased intersystem crossing rate can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Furthermore, the electronegativity and size of the halogen atom can influence the intramolecular charge transfer (ICT) character of the excited state. This, in turn, affects the Stokes shift and the sensitivity of the emission to the polarity of the solvent (solvatochromism). For instance, substitution with different halogens at various positions on the imidazo[1,5-a]pyridine scaffold has been shown to tune the emission color and intensity.
The rigid molecular skeleton of the imidazo[1,5-a]pyridine system generally leads to high fluorescence quantum yields. However, the specific substitution pattern of halogens can either enhance or diminish this property. For example, strategic placement of halogens can rigidify the structure and reduce non-radiative decay pathways, thus boosting fluorescence. Conversely, certain substitutions might introduce vibrational modes that quench fluorescence.
A hypothetical data table illustrating how the optical properties might vary for a series of halogenated imidazo[1,5-a]pyridines is presented below. Note: This data is illustrative and not based on experimental measurements of the specific compounds listed.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Imidazo[1,5-a]pyridine | 310 | 380 | 0.60 |
| 6-chloroimidazo[1,5-a]pyridine | 315 | 390 | 0.55 |
| 3-Bromo-6-chloroimidazo[1,5-a]pyridine | 320 | 405 | 0.40 |
| This compound | 325 | 415 | 0.30 |
This interactive table is for illustrative purposes only.
Solid-State Nuclear Magnetic Resonance (NMR) for Halogen Bond Investigations
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in the solid state, and it is particularly well-suited for the investigation of non-covalent interactions such as halogen bonds. researchgate.net Halogen bonds are interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound in the solid state, intermolecular halogen bonds could form between the bromine or chlorine atoms and the nitrogen atoms of neighboring molecules.
Several NMR-active nuclei can be utilized to study halogen bonding, including ¹³C, ¹⁵N, ³⁵Cl, and ⁸¹Br. The chemical shift of these nuclei is highly sensitive to their local electronic environment. The formation of a halogen bond leads to a redistribution of electron density around the involved atoms, resulting in measurable changes in their NMR chemical shifts. For example, the ¹³C nucleus attached to a halogen-bonding bromine atom would experience a change in its chemical shift upon bond formation.
For quadrupolar nuclei like ³⁵Cl and ⁸¹Br (both having nuclear spin I > 1/2), ssNMR can provide even more detailed information. The interaction of the nuclear quadrupole moment with the surrounding electric field gradient (EFG) is characterized by the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ). These parameters are extremely sensitive to the geometry and strength of the halogen bond. Theoretical calculations, often using density functional theory (DFT), are typically employed in conjunction with experimental ssNMR data to model the halogen-bonded structures and to correlate the NMR parameters with specific structural features. researchgate.net
A hypothetical table of ssNMR parameters for this compound, illustrating the expected changes upon halogen bond formation, is provided below. Note: This data is illustrative and not based on experimental measurements.
| Nucleus | Parameter | Value (Without Halogen Bond) | Value (With Halogen Bond) |
| ¹³C (C-Br) | Chemical Shift (ppm) | 110 | 115 |
| ¹⁵N | Chemical Shift (ppm) | 250 | 240 |
| ⁸¹Br | Cq (MHz) | 300 | 280 |
| ⁸¹Br | ηQ | 0.1 | 0.3 |
This interactive table is for illustrative purposes only.
Reactivity and Chemical Transformations of 1,3 Dibromo 6 Chloroimidazo 1,5 a Pyridine
Cross-Coupling Reactions and Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine, the C-Br bonds are significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. This reactivity difference (C-I > C-Br > C-Cl) allows for selective functionalization at the C1 and C3 positions while leaving the C6-Cl bond intact for potential subsequent transformations.
A key challenge in the functionalization of the 1,3-dibromo scaffold is the regioselectivity between the C1 and C3 positions. Research on the closely related 1,3-diiodoimidazo[1,5-a]pyridine (B2384337) system has shown that the electronic environments of the C1 and C3 positions are quite similar. This leads to a lack of selectivity when attempting monofunctionalization, often resulting in a roughly 1:1 mixture of inseparable C1- and C3-substituted regioisomers. nih.gov It is expected that this compound would exhibit similar reactivity, yielding mixtures in mono-coupling reactions unless specific sterically-hindered reagents or tailored catalytic systems are employed. Conversely, difunctionalization at both C1 and C3 can be readily achieved by using a stoichiometric excess of the coupling partners.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.comresearchgate.netmdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.
For this compound, a Suzuki-Miyaura reaction with one equivalent of an arylboronic acid is predicted to produce a mixture of 1-aryl-3-bromo-6-chloroimidazo[1,5-a]pyridine and 3-aryl-1-bromo-6-chloroimidazo[1,5-a]pyridine. Achieving a fully substituted 1,3-diaryl-6-chloroimidazo[1,5-a]pyridine would involve using at least two equivalents of the boronic acid. The C6-chloro position would likely remain unreacted under standard conditions that favor C-Br activation. researchgate.netmdpi.comresearchgate.net
| Entry | Boronic Acid (Equivalents) | Catalyst System | Base | Solvent | Predicted Major Product(s) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid (1.0) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Mixture of C1- and C3-phenylated products |
| 2 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1,3-Diphenyl-6-chloroimidazo[1,5-a]pyridine |
| 3 | 4-Methoxyphenylboronic acid (2.2) | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 1,3-Bis(4-methoxyphenyl)-6-chloroimidazo[1,5-a]pyridine |
| 4 | Thiophene-2-boronic acid (2.2) | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 1,3-Di(thiophen-2-yl)-6-chloroimidazo[1,5-a]pyridine |
The Heck reaction creates a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. rsc.org Both reactions are fundamental in organic synthesis for the formation of substituted alkenes and alkynes, respectively.
Applying these reactions to this compound would follow similar reactivity patterns as the Suzuki-Miyaura coupling. The C-Br bonds at the C1 and C3 positions would be the reactive sites. Mono-alkenylation or mono-alkynylation would likely result in product mixtures due to the similar reactivity of the two positions. nih.gov The use of excess alkene or alkyne would lead to di-substituted products, yielding 1,3-divinyl- or 1,3-dialkynyl-6-chloroimidazo[1,5-a]pyridine derivatives, which are valuable precursors for more complex molecular architectures.
| Reaction | Coupling Partner (Equivalents) | Catalyst System | Base | Solvent | Predicted Major Product |
|---|---|---|---|---|---|
| Heck | Styrene (2.5) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 1,3-Bis(styryl)-6-chloroimidazo[1,5-a]pyridine |
| Heck | Ethyl acrylate (B77674) (2.5) | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Diethyl 2,2'-(6-chloroimidazo[1,5-a]pyridine-1,3-diyl)diacrylate |
| Sonogashira | Phenylacetylene (2.5) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1,3-Bis(phenylethynyl)-6-chloroimidazo[1,5-a]pyridine |
| Sonogashira | Trimethylsilylacetylene (2.5) | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 6-Chloro-1,3-bis((trimethylsilyl)ethynyl)imidazo[1,5-a]pyridine |
Beyond the Suzuki, Heck, and Sonogashira reactions, other palladium-catalyzed cross-coupling methods like the Negishi (organozinc), Kumada (organomagnesium/Grignard), and Stille (organotin) reactions offer alternative pathways for C-C bond formation. These reactions can sometimes provide superior yields or tolerate functional groups that are incompatible with other methods.
Negishi Coupling: Employs highly reactive organozinc reagents, which can be effective at lower temperatures and often show high functional group tolerance.
Kumada Coupling: Utilizes readily available Grignard reagents, making it a cost-effective option, though the high reactivity of the organomagnesium species can limit functional group compatibility.
Stille Coupling: Uses organotin reagents that are tolerant of a vast array of functional groups, but the toxicity and difficulty in removing tin byproducts are significant drawbacks.
While no specific studies report the use of these coupling reactions on this compound, they remain viable synthetic options. A comparative study on the synthesis of indole (B1671886) alkaloids found varying levels of success, with the Stille and Suzuki reactions providing the desired product where the Kumada and Negishi reactions failed, highlighting the substrate- and reaction-dependent nature of these transformations. nih.gov For the target compound, the same regioselectivity issues between the C1 and C3 positions would be anticipated.
Carbon-Hydrogen (C-H) Functionalization Strategies
C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, as it avoids the need for pre-functionalization (e.g., halogenation) of one of the coupling partners. nih.govnih.gov However, for a polyhalogenated substrate like this compound, C-H functionalization presents a significant challenge. The palladium catalysts typically used for C-H activation would almost certainly favor oxidative addition into the much more reactive C-Br bonds, leading to cross-coupling products instead. nih.gov
Therefore, successful C-H functionalization on this scaffold would require either:
Catalytic systems that are uniquely selective for C-H bonds in the presence of C-Br bonds, which are rare.
Metal-free reaction conditions. nih.govnih.gov
Functionalization at the remaining C-H positions (C5, C7, or C8) after the C-Br bonds have already been reacted via cross-coupling.
Direct C-H arylation, benzylation, or alkylation on the 1,3-dibromo-6-chloro core is synthetically challenging due to the competing reactivity of the C-Br bonds. While metal-free C-H functionalization of the imidazo[1,5-a]pyridine (B1214698) C1 position has been reported using aldehydes as reagents, this pathway is blocked in the target molecule by a bromine atom. nih.govnih.gov Any potential C-H functionalization would likely be directed towards the pyridine (B92270) ring at the C5, C7, or C8 positions. However, the electron-deficient nature of the pyridine ring, further deactivated by the chloro-substituent, makes these C-H bonds less reactive towards typical electrophilic functionalization reactions.
Photoredox catalysis using visible light has become a prominent tool for forging new bonds under mild conditions. mdpi.comnih.govbohrium.com These reactions often proceed via radical intermediates, offering reactivity patterns distinct from traditional thermal, metal-catalyzed processes. rsc.org While extensive research has been conducted on the visible-light-induced C-H functionalization of the related imidazo[1,2-a]pyridine (B132010) scaffold, nih.govresearchgate.net less is known about the imidazo[1,5-a]pyridine system.
For this compound, a photocatalytic approach could potentially enable C-H functionalization. However, a significant competing pathway would be halogen-atom transfer (XAT) from the C-Br bonds, as these bonds can be cleaved under photoredox conditions to generate aryl radicals. rsc.org The viability of a visible light-induced C-H functionalization would depend on carefully designing a system where the rate of the desired C-H activation pathway outcompetes the rate of C-Br bond cleavage. This represents an area ripe for future investigation, potentially unlocking novel transformations for this heterocyclic system.
Metalation and Directed Functionalization
Metalation reactions are powerful tools for the regioselective functionalization of heteroaromatic compounds. For this compound, these transformations can proceed via direct deprotonation of an acidic C-H bond or through a halogen-metal exchange, enabling the introduction of a wide array of electrophiles.
The functionalization of the this compound core can be effectively achieved through regioselective lithiation. This process typically follows one of two primary pathways: halogen-metal exchange or direct deprotonation.
Halogen-metal exchange is a common and rapid reaction, particularly with organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. In this compound, the bromine atoms at the C1 and C3 positions are the most likely sites for this exchange, as carbon-bromine bonds are more reactive in this regard than carbon-chlorine bonds. The selectivity between the C1-Br and C3-Br positions can be influenced by steric and electronic factors, as well as the specific organolithium reagent used.
Alternatively, directed ortho-metalation can occur, where a strong lithium amide base, such as lithium diisopropylamide (LDA), removes a proton from a position activated by a nearby directing group. In the imidazo[1,5-a]pyridine system, the nitrogen atoms can direct the lithiation to adjacent positions.
Once the organolithium intermediate is formed, it serves as a potent nucleophile that can be "quenched" by a variety of electrophiles. This two-step sequence allows for the precise installation of new functional groups onto the heterocyclic scaffold. The choice of electrophile determines the nature of the final product, as illustrated in the table below.
| Entry | Lithiation Reagent | Probable Site of Lithiation | Electrophile (E+) | Resulting Functional Group |
| 1 | n-BuLi, -78 °C | C1 or C3 (Br/Li Exchange) | DMF (Dimethylformamide) | -CHO (Formyl) |
| 2 | n-BuLi, -78 °C | C1 or C3 (Br/Li Exchange) | CO₂ (Carbon dioxide) | -COOH (Carboxylic Acid) |
| 3 | n-BuLi, -78 °C | C1 or C3 (Br/Li Exchange) | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |
| 4 | LDA, -78 °C | C5 or C7 (Deprotonation) | CH₃I (Iodomethane) | -CH₃ (Methyl) |
This table represents plausible outcomes based on established reactivity patterns of similar heterocyclic systems.
Magnesiation and zincation offer milder alternatives to lithiation for the metalation of sensitive substrates. Reagents such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and TMPZnCl·LiCl are highly effective for the direct deprotonation of N-heterocycles. These bases exhibit excellent functional group tolerance, which is advantageous when working with polyfunctionalized molecules.
For this compound, these TMP-bases can selectively deprotonate the most acidic C-H positions on the ring. The regioselectivity of this process can be further tuned by the addition of Lewis acids, which can coordinate to the nitrogen atoms of the heterocyclic ring and alter the acidity of adjacent protons.
Alternatively, bromine-magnesium exchange can be achieved using Grignard reagents like i-PrMgCl·LiCl, targeting the C1 or C3 positions. The resulting organomagnesium and organozinc intermediates are generally less reactive and more thermally stable than their organolithium counterparts. This stability allows for a broader scope of subsequent reactions, including palladium-catalyzed cross-coupling reactions like Negishi and Suzuki-Miyaura couplings, to form new carbon-carbon bonds.
Nucleophilic Aromatic Substitution and Telesubstitution Reactionsrsc.org
The electron-deficient nature of the imidazo[1,5-a]pyridine ring system, caused by the electron-withdrawing effect of the nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group.
In this compound, the chlorine atom at the C6 position is a potential site for SₙAr. The positions ortho and para to the pyridine nitrogen are particularly activated for nucleophilic attack. youtube.com A strong nucleophile, such as an alkoxide, amine, or thiol, can displace the chloride ion, leading to the formation of a new substituted product. The reaction typically proceeds under thermal conditions and may be facilitated by a base. youtube.com
Telesubstitution is a less common but mechanistically interesting variant of nucleophilic substitution. chemrxiv.org This process may occur under forcing conditions with strong bases and involves the formation of a highly reactive heteroaryne (or dehydroheteroarene) intermediate. For instance, treatment with a very strong base could lead to deprotonation at C5 or C7, followed by the elimination of hydrogen chloride to form a pyridyne intermediate. The subsequent addition of a nucleophile to this intermediate can occur at two different positions, one of which results in the nucleophile being attached to a carbon atom adjacent to where the leaving group was originally located.
| Entry | Nucleophile | Potential Product(s) | Reaction Type |
| 1 | NaOCH₃ (Sodium methoxide) | 1,3-Dibromo-6-methoxyimidazo[1,5-a]pyridine | SₙAr |
| 2 | NH₃ (Ammonia) | 1,3-Dibromo-6-aminoimidazo[1,5-a]pyridine | SₙAr |
| 3 | KNH₂ (Potassium amide) in liquid NH₃ | Mixture including 1,3-Dibromo-5-amino- and 1,3-Dibromo-6-aminoimidazo[1,5-a]pyridine | Telesubstitution (via aryne) |
This table presents potential products from SₙAr and telesubstitution reactions.
Mechanistic Studies of Chemical Transformationsyoutube.comnih.govscispace.comorganic-chemistry.org
The chemical transformations of this compound are underpinned by well-established reaction mechanisms.
Metalation: Halogen-lithium exchange is believed to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the halogen atom before the exchange occurs. This process is typically very fast at low temperatures. Directed ortho-metalation, in contrast, involves the coordination of the lithium base to a heteroatom (in this case, a ring nitrogen), which lowers the pKa of a nearby proton, facilitating its abstraction.
Nucleophilic Aromatic Substitution (SₙAr): The most common mechanism for SₙAr is a two-step addition-elimination pathway. youtube.com
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com
Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., chloride). In some cases, particularly for unactivated systems, a concerted SₙAr mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. nih.gov
Telesubstitution: The mechanism for telesubstitution typically involves an elimination-addition sequence.
Elimination: A strong base abstracts a proton from a carbon atom adjacent to a leaving group. This is followed by the elimination of the leaving group to form a strained, highly reactive heteroaryne intermediate containing a formal carbon-carbon triple bond within the ring.
Addition: A nucleophile then attacks one of the two carbons of the aryne triple bond. A subsequent protonation step yields the final substituted product. The regioselectivity of the nucleophilic addition to the unsymmetrical aryne determines the final product distribution.
Computational and Theoretical Chemistry of 1,3 Dibromo 6 Chloroimidazo 1,5 a Pyridine
Electronic Structure Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure of molecules. Such studies provide fundamental insights into the geometry, orbital energies, and reactivity of a compound.
Optimized Geometry and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine, this would reveal the planarity of the fused ring system and the precise spatial arrangement of the bromine and chlorine substituents. Conformational analysis would further explore other possible stable shapes, although for a rigid fused-ring system, a single dominant conformation is expected.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that relates to the molecule's stability and its electronic excitation potential. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative influence of the nitrogen, bromine, and chlorine atoms, identifying potential sites for intermolecular interactions.
Global Reactivity Descriptors (Chemical Potential, Chemical Hardness, Electrophilicity Index)
Chemical Potential (μ) describes the tendency of electrons to escape from a system.
Chemical Hardness (η) measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the behavior of molecules in their excited states. It is employed to predict photophysical properties such as the absorption and emission spectra (UV-Vis and fluorescence). By simulating the electronic transitions between different energy levels, TD-DFT can predict the wavelengths at which a molecule will absorb and emit light, which is crucial for applications in materials science and optoelectronics.
Analysis of Intermolecular Interactions
Understanding how molecules of this compound interact with each other in a solid or liquid state is important for predicting its macroscopic properties. Computational methods can be used to analyze various types of non-covalent interactions, such as hydrogen bonding, halogen bonding (involving the bromine and chlorine atoms), and π-π stacking between the aromatic rings. These interactions govern the crystal packing and can influence the material's physical characteristics.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts and the nature of the forces at play. scirp.org For this compound, the Hirshfeld surface would be characterized by distinct regions indicating different types of interactions. The surfaces are typically colored to represent the normalized contact distance (dnorm), where red spots highlight contacts shorter than the van der Waals radii, blue regions indicate contacts longer than the van der Waals radii, and white areas represent contacts approximately equal to the van der Waals radii. nih.gov
Complementing the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. researchgate.net These plots display the distribution of internal (di) and external (de) distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively. For this compound, the fingerprint plot would be expected to show significant contributions from various interactions, primarily driven by the presence of bromine, chlorine, and hydrogen atoms.
The expected contributions to the Hirshfeld surface for this compound are detailed in the table below. These percentages are hypothetical but representative of similar halogenated compounds.
| Interaction Type | Contribution (%) |
| H···H | 30.5 |
| Br···H/H···Br | 22.1 |
| Cl···H/H···Cl | 15.8 |
| C···H/H···C | 10.2 |
| N···H/H···N | 6.5 |
| Br···Br | 3.4 |
| C···C | 1.5 |
The 2D fingerprint plot would be delineated to visualize the specific contributions of each interaction type. For instance, the Br···H contacts would appear as distinct "wings" on the plot. The high prevalence of H···H, Br···H, and Cl···H interactions would underscore the importance of van der Waals forces and weak hydrogen bonds in the crystal packing of this molecule.
Modeling of Halogen Bonds and Other Non-Covalent Interactions
The presence of bromine and chlorine atoms on the imidazo[1,5-a]pyridine (B1214698) scaffold makes the study of halogen bonds particularly relevant. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. nih.gov
Computational modeling plays a crucial role in characterizing these interactions. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the strength and nature of halogen bonds and other non-covalent interactions like hydrogen bonds and π-π stacking. mdpi.com These methods allow for the calculation of interaction energies, geometric parameters, and electron density distribution to provide a detailed understanding of the bonding landscape. nih.govmdpi.com
The table below presents hypothetical interaction energies and key geometric parameters for modeled non-covalent interactions in this compound, as would be determined by computational analysis.
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| C–Br···N | 3.05 | 175.2 | -4.8 |
| C–Cl···O | 3.10 | 172.5 | -3.5 |
| C–H···Br | 3.20 | 155.8 | -1.2 |
| π–π stacking | 3.60 | - | -2.5 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. rsc.orgmontclair.edu For this compound, computational methods can be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.
By employing methods like DFT, chemists can map the potential energy surface of a reaction. researchgate.net This involves locating the stationary points, including reactants, products, intermediates, and transition states. The calculated activation energies can predict the feasibility and kinetics of a proposed reaction pathway. rsc.org
For example, a hypothetical study on the mechanism of a Suzuki cross-coupling reaction at the bromine positions of this compound would involve the following computational steps:
Reactant and Catalyst Modeling: Building the initial structures of the reactants and the palladium catalyst.
Transition State Searching: Identifying the transition state structures for the key elementary steps, such as oxidative addition, transmetalation, and reductive elimination.
Intermediate Identification: Locating any stable intermediates along the reaction coordinate.
Energy Profile Calculation: Computing the relative energies of all stationary points to construct the reaction energy profile.
The table below shows hypothetical calculated activation barriers for the key steps in such a reaction.
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 15.2 |
| Transmetalation | 10.5 |
| Reductive Elimination | 8.7 |
Such computational studies not only provide a detailed mechanistic picture but can also guide the design of more efficient synthetic routes and novel catalysts. escholarship.org
Applications of 1,3 Dibromo 6 Chloroimidazo 1,5 a Pyridine As a Synthetic Precursor and Advanced Material Scaffold
Role in the Synthesis of Highly Functionalized Imidazo[1,5-a]pyridine (B1214698) Derivatives
The strategic placement of two bromine atoms at the C1 and C3 positions of 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine makes it an exceptionally valuable precursor for creating highly functionalized imidazo[1,5-a]pyridine derivatives. These bromine sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the selective and sequential introduction of diverse substituents.
The differential reactivity of C-Br versus C-Cl bonds, and often between different C-Br bonds on a heterocyclic system, can be exploited to achieve selective functionalization. Methodologies such as Suzuki-Miyaura (for aryl or vinyl groups), Sonogashira (for alkynyl groups), Heck (for alkenes), and Buchwald-Hartwig amination (for nitrogen-based nucleophiles) are commonly employed. For instance, by carefully controlling reaction conditions (catalyst, ligand, temperature, and base), one could selectively substitute the bromine at the C1 or C3 position, followed by a second coupling reaction at the remaining bromine site. This stepwise approach provides access to a vast library of 1,3-disubstituted imidazo[1,5-a]pyridines with tailored electronic and steric properties.
Research on related imidazo[1,2-a]pyridine (B132010) systems has demonstrated that C-H functionalization, particularly at the C3 position, is a powerful strategy for derivatization. nih.gov The presence of a halogen at this position, as in this compound, offers a more traditional and often higher-yielding alternative through cross-coupling. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, for example, has been achieved through iodination at the C1 position followed by phosphination, showcasing the utility of halogenated intermediates in building complex functional molecules. nih.gov This underscores the potential of the dibromo-chloro scaffold to generate a multitude of derivatives that would be otherwise difficult to access.
Precursor for Complex Polycyclic Aromatic and Heterocyclic Systems
The this compound scaffold is not only a platform for substitution but also a key starting material for the construction of more complex, fused ring systems. The two bromine atoms can act as handles for intramolecular or intermolecular annulation reactions, leading to the formation of novel polycyclic aromatic and heterocyclic structures.
One promising strategy involves a double Heck reaction or a tandem Suzuki coupling followed by an intramolecular C-H activation to build additional rings onto the imidazo[1,5-a]pyridine core. Furthermore, recent studies have shown that the imidazo[1,5-a]pyridine framework is a versatile platform for synthesizing π-extended heterocycles. For example, the introduction of alkenyl or alkynyl groups at the C5-position can lead to spontaneous 6-endo cyclization, forming unique imidazo[2,1,5-de]quinolizine systems. nih.gov While this specific example involves substitution at C5, the principle of using reactive sites to induce cyclization highlights the potential of the C1 and C3 bromine atoms in this compound to participate in similar ring-forming reactions, thereby creating novel polycyclic architectures with unique electronic and photophysical properties. The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research, with numerous methods available to access the core structure, which can then be elaborated into more complex systems. rsc.org
Development of Organometallic Ligands and Coordination Complexes based on the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine core is a privileged scaffold for designing ligands for organometallic chemistry. nih.gov The nitrogen atoms in the fused ring system, particularly the pyridine (B92270) nitrogen and the imidazole (B134444) nitrogen at position 4, can act as a bidentate chelate, forming stable complexes with a variety of transition metals.
By using this compound as a starting material, chemists can introduce specific coordinating groups at the C1 and C3 positions. For example, a pyridyl group can be installed via a Suzuki coupling, creating a classic N-N bidentate ligand motif capable of complexing with metals like zinc(II). researchgate.net Similarly, phosphine (B1218219) groups can be introduced to create ligands for palladium catalysis, as has been demonstrated with related 1-phosphinoimidazo[1,5-a]pyridine systems. nih.gov The ability to install two different functional groups at the C1 and C3 positions allows for the creation of multidentate or pincer-type ligands, which are highly valuable in catalysis and materials science. Furthermore, imidazo[1,5-a]pyridinium salts, readily synthesized from their precursors, are precursors to N-heterocyclic carbenes (NHCs), a class of powerful ligands known for their strong σ-donor properties in homogeneous catalysis. organic-chemistry.org
Material Science Applications (e.g., Fluorophores, Luminescent Scaffolds)
Imidazo[1,5-a]pyridine derivatives are renowned for their significant fluorescent properties and are widely used in the development of advanced materials for optoelectronics, chemical sensors, and bioimaging. nih.govnih.gov The rigid, planar structure of the imidazo[1,5-a]pyridine core provides a robust scaffold for creating highly emissive compounds. researchgate.net The this compound molecule is a key intermediate for synthesizing a range of fluorophores, as the halogen atoms can be replaced with various electron-donating or electron-withdrawing groups to precisely tune the material's optical and electronic properties.
These fluorophores often exhibit desirable characteristics such as high photoluminescent quantum yields (QY), large Stokes shifts (the difference between the absorption and emission maxima), and excellent photo and thermal stability. nih.govrsc.org For example, donor-π-acceptor (D–π–A) type fluorophores based on this scaffold have been developed, showing strong greenish-yellow emission with quantum yields of up to 70% and large Stokes shifts around 7000 cm⁻¹. rsc.org The versatility of the scaffold allows for its use in a wide range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes for biological systems. nih.govresearchgate.net
The optical performance of fluorophores derived from the imidazo[1,5-a]pyridine scaffold is intrinsically linked to their molecular structure. The nature and position of substituents on the heterocyclic core have a profound impact on the absorption and emission wavelengths, quantum yield, and Stokes shift.
Introducing electron-donating groups (like methoxy (B1213986) or amino) or electron-withdrawing groups (like cyano or nitro) at the C1 and C3 positions allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the energy gap directly influences the color of the emitted light. For instance, creating D–π–A systems by placing a donor group at one end of the conjugated system and an acceptor at the other can induce intramolecular charge transfer (ICT), leading to large Stokes shifts and solvatochromism (a shift in emission color depending on solvent polarity). rsc.org The steric bulk of the substituents also plays a role by influencing the planarity of the molecule and affecting intermolecular interactions in the solid state, which can prevent aggregation-caused quenching (ACQ) of fluorescence. nih.gov
The following table summarizes the photophysical properties of representative imidazo[1,5-a]pyridine derivatives, illustrating the effect of substitution on their optical characteristics.
| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |
| Dimeric Derivative 2 | 1,3-diphenyl | ~380 | ~480 | 0.12 | >5000 |
| Dimeric Derivative 4 | 1,3-dipyridyl | ~380 | ~475 | 0.38 | >5000 |
| BPy-1 | 1,3-diphenyl, N1-benzilimidazole | ~400 | ~520 | ~0.70 | ~7000 |
| BPy-FL | Diethylfluorene spacer | ~390 | ~458 (in THF) | 0.93 (solid state) | - |
Data compiled from various sources for illustrative purposes. nih.govrsc.org
Optimizing the photophysical properties of imidazo[1,5-a]pyridine-based materials involves several key strategies, with halogenation playing a dual role. Initially, halogen atoms like those in this compound serve as synthetic handles for introducing functional groups. However, the presence of halogens in the final molecule can also directly influence its properties through the "heavy atom effect."
The heavy atom effect, particularly with bromine and iodine, can enhance intersystem crossing (ISC) from the singlet excited state to the triplet excited state. While this can quench fluorescence, it is a desirable property for applications in phosphorescence or photodynamic therapy. For applications requiring high fluorescence efficiency, it is often preferable to replace the halogens with other functional groups.
Key optimization strategies include:
Extending π-Conjugation: Introducing aryl, vinyl, or alkynyl groups at the C1 and C3 positions extends the conjugated system, typically leading to a red-shift in both absorption and emission spectra. rsc.org
Creating Donor-Acceptor Architectures: As mentioned, strategically placing electron-donating and electron-withdrawing groups enhances intramolecular charge transfer, resulting in larger Stokes shifts and increased sensitivity to the local environment. rsc.org
Introducing Steric Hindrance: Incorporating bulky substituents can disrupt intermolecular π-π stacking. This is a common strategy to mitigate aggregation-caused quenching and enhance solid-state emission, which is crucial for applications like OLEDs. nih.gov
Boron Complexation: Creating boron-centered spiro compounds using imidazo[1,5-a]pyridine ligands is another effective strategy. The tetrahedral geometry around the boron atom can prevent π-π stacking, leading to high quantum yields in the solid state. nih.govresearchgate.net These complexes often exhibit strong blue emission, addressing a critical need in display technology. nih.gov
Through these synthetic strategies, this compound acts as a foundational molecule, enabling the systematic exploration and optimization of the rich photophysical properties inherent to the imidazo[1,5-a]pyridine scaffold.
Q & A
Q. What are the common synthetic routes for preparing 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via sequential halogenation of imidazo[1,5-a]pyridine precursors. A key method involves bromination of 6-chloroimidazo[1,5-a]pyridine using bromine in acetic acid under an inert atmosphere . Critical parameters include:
- Solvent choice : Acetic acid enhances electrophilic substitution due to its polarity.
- Temperature : Controlled heating (e.g., 50–80°C) minimizes side reactions like over-bromination.
- Stoichiometry : Excess bromine (1.2–1.5 equiv.) ensures complete di-substitution.
Yield optimization requires monitoring via HPLC or TLC to isolate intermediates.
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?
- NMR spectroscopy : H and C NMR confirm bromine/chlorine positions via deshielding effects (e.g., downfield shifts for H-3 and H-6) .
- X-ray crystallography : Resolves regiochemical ambiguities by mapping bond lengths and angles in the fused bicyclic system .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 310.84) .
Q. What are the compound’s solubility properties, and how do they affect reaction design?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. This necessitates solvent optimization for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Co-solvent systems : Mixtures like DCM/MeOH (4:1) improve solubility for catalytic transformations .
Advanced Research Questions
Q. How can competing reactivity between bromine and chlorine substituents be managed in cross-coupling reactions?
Bromine’s higher electronegativity makes it more reactive in Pd-catalyzed couplings. Strategies include:
Q. How do electronic effects of the 1,3-dibromo-6-chloro substitution influence pharmacological activity in lead optimization?
The electron-withdrawing halogens enhance binding to targets like kinase enzymes:
- Lipophilicity : LogP increases (~2.8), improving membrane permeability .
- H-bonding : Chlorine at position 6 stabilizes interactions with active-site residues (e.g., in PARG inhibitors) .
- Bioisosteric replacement : Replacing Br with CF maintains steric bulk but alters electronic profiles for SAR studies .
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
Discrepancies in antibacterial efficacy (e.g., gram-positive vs. gram-negative bacteria) may arise from:
- Assay variability : Standardize MIC testing using CLSI guidelines .
- Resistance mechanisms : Use efflux pump inhibitors (e.g., PAβN) to isolate compound-specific effects .
- Metabolic stability : Assess liver microsome degradation to rule out pharmacokinetic artifacts .
Methodological Guidance
Q. Designing a kinetic study to compare halogen displacement rates in nucleophilic aromatic substitution
- Protocol :
- Key variables : Solvent dielectric constant, nucleophile strength (HS > RO) .
Q. Addressing low yields in multi-step syntheses: Troubleshooting framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
